Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Overview
Description
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- is an organic compound with the molecular formula C14H10N4 It is characterized by the presence of a phenylazo group and a hydrazono group attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- typically involves the reaction of 4-aminobenzene diazonium salt with malononitrile under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the hydrazono group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the phenylazo or hydrazono groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-: Characterized by the presence of both phenylazo and hydrazono groups.
Propanedinitrile, [[4-(phenylazo)phenyl]methylene]-: Similar structure but with a methylene group instead of a hydrazono group.
Propanedinitrile, [[4-(phenylazo)phenyl]amino]-: Contains an amino group in place of the hydrazono group.
Uniqueness
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- is unique due to the presence of both phenylazo and hydrazono groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c16-10-15(11-17)21-20-14-8-6-13(7-9-14)19-18-12-4-2-1-3-5-12/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBWPTYGGBUCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390718 | |
Record name | Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66706-98-7 | |
Record name | Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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